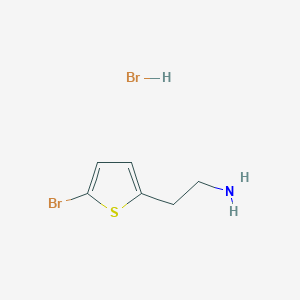

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide

Description

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is a halogenated thiophene derivative with the molecular formula C₆H₉Br₂NS. The compound features a bromine atom at the 5-position of the thiophene ring and an ethanamine group at the 2-position, forming a hydrobromide salt. Its synthesis typically involves bromination of thiophene derivatives using agents like N-bromosuccinimide (NBS), followed by reaction with ethylenediamine and subsequent salt formation with hydrobromic acid . Industrially, continuous flow reactors optimize yield and purity .

The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules for pharmaceutical and material science applications. Its biological activities, including antidiabetic and antimicrobial properties, are attributed to interactions with enzymes (e.g., glucose metabolism inhibitors) and bacterial cell membranes .

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.BrH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTRAKOBMCMZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585878 | |

| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381666-13-3 | |

| Record name | 2-Thiopheneethanamine, 5-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381666-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Thiophene Core

The initial step in synthesizing 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide involves selective bromination at the 5-position of the thiophene ring. This is typically achieved by electrophilic aromatic substitution using bromine or brominating agents such as N-bromosuccinimide (NBS).

-

- Bromine (Br2) or NBS as brominating agents.

- Solvents: Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).

- Catalysts or additives may be used to direct regioselectivity.

- Temperature control is critical, often maintained at room temperature to 20°C.

-

- Introduction of bromine at the 5-position of thiophene ring with high regioselectivity.

Introduction of Ethanamine Side Chain

Following bromination, the brominated thiophene intermediate undergoes nucleophilic substitution or reductive amination to introduce the ethanamine moiety at the 2-position.

-

- Nucleophilic Substitution: Reaction of 5-bromothiophene derivatives with ethylenediamine or related amines under controlled conditions.

- Reduction of Nitrovinyl Precursors: For example, 2-bromo-5-(2-nitrovinyl)thiophene can be reduced using lithium borohydride (LiBH4) in the presence of chloro-trimethylsilane in dry THF under inert atmosphere at 20°C for ~48 hours, followed by quenching with methanol to yield the ethanamine derivative.

-

- Thin-layer chromatography (TLC) with 10% methanol in chloroform as eluent.

- Proton NMR confirms the presence of ethanamine protons (δ 3.0–3.3 ppm) and aromatic thiophene protons (δ 6.8–7.0 ppm).

Formation of Hydrobromide Salt

The free base 2-(5-bromothiophen-2-yl)ethanamine is converted into its hydrobromide salt by reaction with hydrobromic acid (HBr).

-

- Typically, the ethanamine is dissolved in an appropriate solvent (e.g., ethanol or methanol).

- Hydrobromic acid is added dropwise under stirring at ambient temperature.

- The hydrobromide salt precipitates out and is isolated by filtration.

-

- Salt formation improves compound stability, solubility, and handling properties.

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS; DCM/ACN/THF; 20°C; catalyst if needed | Selective 5-position bromination | 70–85 |

| 2 | Amination/Reduction | LiBH4 + chloro-trimethylsilane; dry THF; inert atm; 20°C, 48 h | Reduction of nitrovinyl intermediate or nucleophilic substitution | 60–75 |

| 3 | Salt Formation | Hydrobromic acid; methanol/ethanol; room temp | Precipitation of hydrobromide salt | 90–95 |

- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is essential during reduction steps to prevent oxidation and side reactions.

- Solvent Choice: Dry, aprotic solvents like THF enhance reaction efficiency in reduction and substitution steps.

- Temperature Control: Maintaining mild temperatures (20–25°C) during bromination and reduction prevents overbromination and decomposition.

- Reaction Time: Extended stirring (up to 48 hours) ensures complete conversion in reduction steps.

- Purification: Crude products from reduction are often used directly in subsequent steps without further purification to maximize yield.

- Scale-Up Considerations: Industrial methods employ continuous flow reactors and optimized catalyst loading (e.g., 2 mol%) to improve yield and purity.

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms aromatic and ethanamine protons; ¹³C NMR supports carbon framework.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks consistent with C6H9Br2NS.

- Elemental Analysis: Validates stoichiometry of carbon, hydrogen, nitrogen, sulfur, and bromine.

- Thin-Layer Chromatography (TLC): Monitors reaction progress.

- X-ray Crystallography: Confirms crystal structure and salt formation when single crystals are available.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include reduced thiophene derivatives.

Scientific Research Applications

Organic Synthesis

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique bromine substitution enhances its reactivity, making it valuable in developing various organic compounds.

Research indicates that this compound exhibits potential biological activities , including:

- Antidiabetic Properties: Studies suggest that it may inhibit specific enzymes involved in glucose metabolism, contributing to its potential use in diabetes management.

- Antimicrobial Effects: Preliminary investigations have shown that it possesses antibacterial properties, warranting further exploration for therapeutic applications.

Pharmaceutical Development

The compound is under investigation for its potential as a therapeutic agent in drug development. Its structural characteristics allow for modifications that could lead to new medications targeting various diseases, particularly metabolic and infectious disorders.

Case Studies

Case Study 1: Antidiabetic Activity

A study examined the effects of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide on glucose levels in diabetic animal models. Results indicated a significant reduction in blood glucose levels, suggesting its potential role as an antidiabetic agent.

Case Study 2: Antimicrobial Testing

In vitro tests conducted against various bacterial strains demonstrated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate the mechanisms behind this activity.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

- 1-(5-Bromothiophen-2-yl)ethanamine : The ethanamine group at the 1-position reduces conjugation with the thiophene ring, lowering reactivity in substitution reactions compared to the 2-substituted isomer .

Heterocyclic Analogs

- 2-(5-Bromofuran-2-yl)ethanamine HCl : Replacing thiophene with furan diminishes aromatic stability (lower resonance energy) and reduces antibacterial activity due to weaker sulfur-mediated interactions .

- 2-(5-Bromopyridin-2-yl)ethanamine HCl : The pyridine ring’s basic nitrogen alters solubility and enables stronger hydrogen bonding, favoring neuropharmacological applications .

Pharmacokinetic and Industrial Considerations

- Solubility : The hydrobromide salt exhibits higher aqueous solubility than hydrochloride analogs, improving bioavailability in drug formulations .

- Synthetic Scalability : Continuous flow reactors achieve >90% yield for the brominated derivative, outperforming batch processes used for chloro- and fluoro-analogs .

Biological Activity

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety, which is significant for its biological interactions. Its molecular formula is , and it has the following structural characteristics:

- IUPAC Name : 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide

- Molecular Weight : 230.1 g/mol

- Canonical SMILES :

CC(C1=CC=C(S1)Br)N

The biological activity of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The bromine atom enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with cell membranes.

Antimicrobial Activity

Preliminary studies indicate that 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

Research has shown that this compound may possess anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated thiophene derivatives, including 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide. The results indicated a strong correlation between the presence of the bromine atom and increased antimicrobial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Study 2: Anti-inflammatory Mechanisms

In another research effort documented in Pharmacology Reports, the anti-inflammatory potential of the compound was assessed using LPS-stimulated macrophages. The findings revealed that treatment with the compound significantly inhibited the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to decreased expression of inflammatory mediators.

Research Findings Summary

The biological activity of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide can be summarized as follows:

- Antimicrobial Activity : Effective against multiple bacterial strains with varying MIC values.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers in cell-based assays.

- Mechanistic Insights : Interaction with NF-kB signaling pathways suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. Which in vitro assays assess its bioactivity, and how are results interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.